3-Bromo-2-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethoxy)benzaldehyde typically involves the bromination of 2-(trifluoromethoxy)benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: 3-Bromo-2-(trifluoromethoxy)benzoic acid.
Reduction: 3-Bromo-2-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
3-Bromo-2-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the bromine and trifluoromethoxy groups influence the reactivity and selectivity of the compound. The aldehyde group can participate in various reactions, forming intermediates that interact with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2-(trifluoromethoxy)benzaldehyde: The bromine atom is at a different position, affecting its reactivity and applications.
3-Bromobenzaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
3-Bromo-2-(trifluoromethoxy)benzaldehyde is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
Molecular Formula |
C8H4BrF3O2 |
---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H |
InChI Key |
RCIFXIZCRIBFAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.